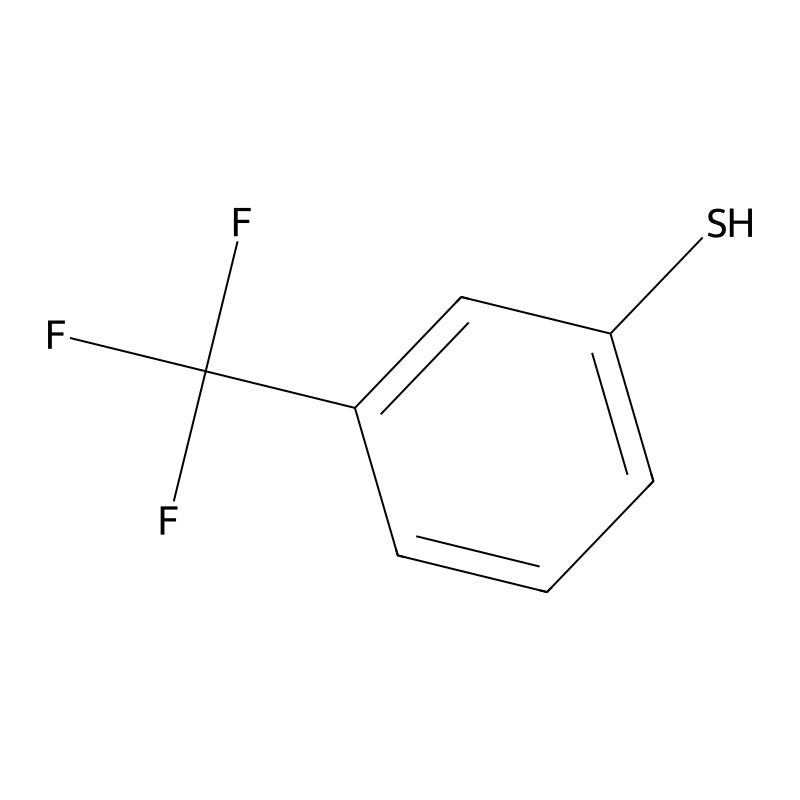

3-(Trifluoromethyl)thiophenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis:

3-(Trifluoromethyl)thiophenol is a versatile intermediate used in the synthesis of various organic compounds. One common method for its preparation involves the nucleophilic aromatic substitution (S_NAr) reaction of 1,3-difluorobenzene with sodium or potassium trifluoromethanesulfinate.

Material Science Applications:

- Self-assembled monolayers (SAMs): 3-(Trifluoromethyl)thiophenol can be used to form SAMs on gold and other metal surfaces due to the strong interaction between the sulfur atom and the metal. These SAMs can be used to tailor the surface properties of materials, such as improving their wettability, corrosion resistance, and biocompatibility.

- Organic electronics: 3-(Trifluoromethyl)thiophenol is a valuable building block for organic semiconductors due to its electron-withdrawing properties, which can influence the charge transport characteristics of organic devices.

Medicinal Chemistry Applications:

The trifluoromethyl group and thiol functionality in 3-(Trifluoromethyl)thiophenol can contribute to various biological activities, making it an attractive scaffold for drug discovery. Studies have explored its potential in the development of:

3-(Trifluoromethyl)thiophenol is an organic compound characterized by the molecular formula C7H5F3S. It is also referred to as 3-trifluoromethyl benzenethiol or 3-mercaptobenzotrifluoride. This compound features a trifluoromethyl group (-CF3) attached to a thiophenol structure, which imparts unique properties and reactivity to the molecule .

Types of Reactions

3-(Trifluoromethyl)thiophenol can undergo various chemical transformations:

- Oxidation: It can be oxidized to form trifluoromethyl disulfides.

- Reduction: Reduction reactions can yield different thiol derivatives.

- Substitution: The trifluoromethyl group can participate in substitution reactions, leading to various substituted thiophenols .

Common Reagents and Conditions

Key reagents utilized in these reactions include:

- Trifluoromethanesulfenamide

- Trifluoromethyl phenyl sulfone

- Sodium trifluoromethanesulfinate

These reagents facilitate the electrophilic trifluoromethylthiolation process essential for synthesizing derivatives of 3-(Trifluoromethyl)thiophenol .

Synthetic Routes

Several methods exist for synthesizing 3-(Trifluoromethyl)thiophenol:

- Electrophilic Trifluoromethylthiolation: This method involves reacting thiols with trifluoromethanesulfenamide under specific conditions.

- Visible Light Irradiation: Thiophenol can react with trifluoromethyl phenyl sulfone when exposed to visible light, facilitating S-trifluoromethylation .

Industrial Production

In an industrial context, large-scale synthesis typically employs optimized reaction conditions to maximize yield and purity. This may involve purification techniques such as distillation .

3-(Trifluoromethyl)thiophenol has diverse applications across several fields:

- Chemistry: Serves as a reagent in organic synthesis and a building block for more complex molecules.

- Biology: Used in studying biological systems and enzyme mechanisms.

- Medicine: Functions as a precursor for synthesizing pharmaceuticals and biologically active compounds.

- Industry: Applied in producing agrochemicals, dyes, and advanced materials .

Research indicates that 3-(Trifluoromethyl)thiophenol interacts with various biological targets through its electrophilic nature. The compound's ability to form disulfide bonds suggests potential roles in biochemical pathways involving protein folding and stability. Ongoing studies aim to elucidate these interactions further and explore its implications in drug design and development .

Several compounds share structural similarities with 3-(Trifluoromethyl)thiophenol. Below is a comparison highlighting its uniqueness:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Thiophenol | Contains a thiol group | Basic structure without trifluoromethyl |

| 2-Trifluoromethylthiophenol | Trifluoromethyl group at position 2 | Different position affects reactivity |

| 4-Trifluoromethylthiophenol | Trifluoromethyl group at position 4 | Similar but may exhibit different properties |

| 3-Mercaptobenzotrifluoride | Similar sulfur-containing structure | Slight variation in substituents |

The unique trifluoromethyl group in 3-(Trifluoromethyl)thiophenol enhances its reactivity compared to other thiophenols, making it particularly valuable in synthetic applications .

Nuclear Magnetic Resonance Spectral Analysis (¹H, ¹³C, ¹⁹F)

The nuclear magnetic resonance spectroscopic characterization of 3-(Trifluoromethyl)thiophenol provides comprehensive structural information through multi-nuclear analysis. The compound exhibits characteristic spectral features that reflect its unique molecular architecture combining aromatic, thiol, and trifluoromethyl functionalities [1] [2].

¹H Nuclear Magnetic Resonance Analysis

The proton nuclear magnetic resonance spectrum of 3-(Trifluoromethyl)thiophenol in deuterated chloroform reveals distinct aromatic proton signals in the range of δ 7.17-7.84 ppm [3]. The aromatic protons exhibit characteristic coupling patterns consistent with meta-substituted benzene derivatives. The aromatic region typically spans 7.0-8.0 ppm, with the electron-withdrawing trifluoromethyl group causing a downfield shift of adjacent protons [1]. The thiol proton appears as a characteristic singlet in the region around δ 3.5-4.0 ppm, though this signal may be broadened due to rapid exchange with trace moisture or may not be readily observable under standard conditions [2].

¹³C Nuclear Magnetic Resonance Analysis

The carbon-13 nuclear magnetic resonance spectrum provides detailed information about the carbon framework. The aromatic carbons appear in the range of δ 121.9-148.2 ppm, with the carbon bearing the trifluoromethyl group showing characteristic coupling patterns [3]. The trifluoromethyl carbon exhibits a distinctive quartet pattern at approximately δ 123 ppm with a large coupling constant of J ≈ 270 Hz due to coupling with the three equivalent fluorine atoms [1] [3]. The carbon directly attached to the sulfur atom typically appears around δ 130-140 ppm, while other aromatic carbons exhibit chemical shifts consistent with their electronic environment [2].

¹⁹F Nuclear Magnetic Resonance Analysis

The fluorine-19 nuclear magnetic resonance spectrum shows a characteristic singlet for the trifluoromethyl group at approximately δ -63 ppm [3]. The chemical shift range for the CF₃ group in various studies spans from δ -58.4 to -65.1 ppm, with the exact value depending on the specific substitution pattern and electronic environment [1] [3]. The fluorine nuclei appear as a sharp singlet integrating for three fluorine atoms, confirming the presence of the trifluoromethyl substituent [2].

Infrared and Raman Vibrational Signatures

The vibrational spectroscopic analysis of 3-(Trifluoromethyl)thiophenol reveals characteristic absorption bands that provide insight into the molecular structure and bonding patterns [4] [5]. The infrared and Raman spectra exhibit distinct features corresponding to the various functional groups present in the molecule.

Infrared Spectroscopic Analysis

The infrared spectrum shows characteristic absorption bands for aromatic carbon-hydrogen stretching at 3049 cm⁻¹, indicating the presence of the benzene ring [6]. Aliphatic carbon-hydrogen stretching appears at 2983 cm⁻¹, while the aromatic carbon-carbon stretching vibrations are observed at 1573 cm⁻¹ [6]. The carbon-nitrogen stretching mode appears at 1153 cm⁻¹, and carbon-fluorine stretching vibrations are observed at 1106 cm⁻¹ [6]. The thiol sulfur-hydrogen stretching vibration typically appears in the region of 2550-2600 cm⁻¹, though this band may be weak or broadened due to intermolecular hydrogen bonding [4].

Raman Spectroscopic Analysis

Raman spectroscopy provides complementary information to infrared analysis. The trifluoromethyl group exhibits a characteristic symmetric stretching vibration at 1330 cm⁻¹, which is particularly prominent in Raman spectra [4]. Surface-enhanced Raman scattering studies have shown that the compound exhibits strong enhancement when adsorbed on metallic surfaces, with the CF₃ vibration showing cooperative frequency shifts of up to 5.8 cm⁻¹ when molecules are densely packed [4]. The carbon-sulfur stretching vibrations typically appear in the range of 700-800 cm⁻¹, providing information about the thiol functionality [4].

Thermodynamic Parameters

Boiling Point and Vapor Pressure Relationships

The thermodynamic behavior of 3-(Trifluoromethyl)thiophenol is characterized by specific boiling point and vapor pressure relationships that reflect its molecular structure and intermolecular interactions [7] [8] [9]. The compound exhibits a boiling point of 161-163°C at standard atmospheric pressure (1013 hPa) [7], demonstrating the influence of the trifluoromethyl group on volatility.

Under reduced pressure conditions, the boiling point decreases significantly to 71-72°C at 20 mmHg [8] [9], indicating the compound's sensitivity to pressure changes. This pressure-dependent behavior follows the Clausius-Clapeyron relationship, where the logarithm of vapor pressure is inversely related to temperature [7]. The vapor pressure at 25°C is predicted to be 1.5±0.3 mmHg, suggesting moderate volatility at ambient conditions [10].

The relationship between boiling point and molecular structure can be understood through the presence of the electron-withdrawing trifluoromethyl group, which affects both dipole interactions and van der Waals forces [11]. The relatively high boiling point compared to unsubstituted thiophenol reflects the increased molecular weight and the strong electron-withdrawing effect of the CF₃ group [7].

Solubility Profiles in Organic Media

The solubility behavior of 3-(Trifluoromethyl)thiophenol in various organic solvents demonstrates its lipophilic character and hydrophobic nature [12] [13]. The compound is insoluble in water due to the hydrophobic trifluoromethyl group and the limited hydrogen bonding capability of the thiol functionality [12] [13].

In organic solvents, the compound exhibits good solubility characteristics. It is soluble in ethanol and other alcoholic solvents, indicating compatibility with polar protic media [12]. The compound shows excellent solubility in chloroform and dichloromethane, making these solvents suitable for nuclear magnetic resonance studies and synthetic applications [14] [9]. Acetone and other polar aprotic solvents also provide good solubility for the compound [12].

The solubility in nonpolar solvents such as cyclohexane and diethyl ether reflects the lipophilic character imparted by the trifluoromethyl group [12]. The partition coefficient (log P) values suggest favorable distribution in organic phases over aqueous phases, consistent with the compound's use as a building block in organic synthesis [13].

Computational Chemistry Insights

Molecular Orbital Calculations

Computational molecular orbital calculations provide detailed insights into the electronic structure and bonding characteristics of 3-(Trifluoromethyl)thiophenol [6] [15] [16]. Density functional theory calculations using various basis sets have been employed to understand the frontier molecular orbitals and their energies.

The highest occupied molecular orbital (HOMO) is primarily localized on the sulfur atom and the aromatic ring, reflecting the electron-donating nature of the thiol group [6]. The lowest unoccupied molecular orbital (LUMO) shows significant contribution from the trifluoromethyl group and the aromatic system, indicating the electron-withdrawing effect of the CF₃ substituent [6]. The HOMO-LUMO gap provides information about the electronic excitation energies and optical properties of the compound [6].

Molecular orbital calculations using the B3LYP functional with 6-31G(d,p) basis set have shown excellent agreement with experimental data for geometric parameters [6]. The calculated bond lengths for the C-F bonds in the trifluoromethyl group (1.336-1.339 Å) correlate well with X-ray crystallographic data [6]. The electronic charge distribution analysis reveals significant electron withdrawal by the CF₃ group, affecting the reactivity of the aromatic ring and the thiol functionality [6].

Density Functional Theory Simulations

Density functional theory simulations have been extensively applied to study the conformational behavior, reaction mechanisms, and spectroscopic properties of 3-(Trifluoromethyl)thiophenol [15] [16] [17]. Various DFT functionals have been employed to achieve accurate predictions of molecular properties.

The M06-2X functional with 6-311G(d,p) basis set has been used for conformational analysis, revealing stable conformations with specific dihedral angles [15]. The PBE0 functional with specialized basis sets (pcJ-1) has proven particularly effective for calculating nuclear magnetic resonance coupling constants [15]. Time-dependent density functional theory (TD-DFT) calculations using B3LYP functional provide accurate predictions of electronic transitions and ultraviolet-visible spectra [6].

Solvent effects have been incorporated using implicit solvation models such as the integral equation formalism polarizable continuum model (IEFPCM) [15]. These calculations demonstrate that solvent polarity significantly affects the conformational preferences and spectroscopic properties [15]. The calculations show that increasing solvent polarity leads to stabilization of more polar conformations and affects the nuclear magnetic resonance chemical shifts [15].

The density functional theory simulations have also been applied to study intermolecular interactions and collective vibrational modes [4]. When molecules are arranged in self-assembled monolayers, cooperative effects lead to frequency shifts in vibrational spectra, which can be accurately predicted using DFT calculations [4]. These computational insights provide a molecular-level understanding of the physicochemical properties and guide experimental design for spectroscopic studies [17].

XLogP3

GHS Hazard Statements

H227 (11.11%): Combustible liquid [Warning Flammable liquids];

H301+H311+H331 (22.22%): Toxic if swallowed, in contact with skin or if inhaled [Danger Acute toxicity, oral;

acute toxicity, dermal;

acute toxicity, inhalation];

H301 (22.22%): Toxic if swallowed [Danger Acute toxicity, oral];

H302 (77.78%): Harmful if swallowed [Warning Acute toxicity, oral];

H311 (22.22%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H312 (55.56%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H331 (22.22%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H332 (55.56%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (77.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant